molecular formula C7H10N+ B12510352 N-methylidynecyclohex-1-en-1-aminium

N-methylidynecyclohex-1-en-1-aminium

Cat. No.: B12510352
M. Wt: 108.16 g/mol
InChI Key: YPOVSHNCAJFBAR-UHFFFAOYSA-N
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Description

N-Methylidynecyclohex-1-en-1-aminium is a cationic organic compound characterized by a cyclohexene backbone substituted with a methylidyne group (=CH–) and a protonated amine (aminium) group. The conjugated enaminium system (NH₂⁺=CH–) confers unique electronic properties, enhancing stability through resonance delocalization.

Key properties include high water solubility due to its ionic nature, moderate thermal stability, and reactivity as an electrophile in conjugate addition reactions. Applications are primarily research-oriented, serving as a model for studying charge-delocalized systems or intermediates in organic synthesis.

Properties

Molecular Formula

C7H10N+

Molecular Weight

108.16 g/mol

IUPAC Name

cyclohexen-1-yl(methylidyne)azanium

InChI

InChI=1S/C7H10N/c1-8-7-5-3-2-4-6-7/h1,5H,2-4,6H2/q+1

InChI Key

YPOVSHNCAJFBAR-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylidynecyclohex-1-en-1-aminium typically involves the reaction of cyclohexene with a methylidyne source under specific conditions. One common method includes the use of a methylidyne donor such as diazomethane in the presence of a catalyst like rhodium or copper. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification and isolation of the compound, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-methylidynecyclohex-1-en-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminium group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH₃)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated or alkoxylated cyclohexene derivatives

Scientific Research Applications

Chemistry: N-methylidynecyclohex-1-en-1-aminium is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aminium ions. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methylidynecyclohex-1-en-1-aminium involves its interaction with molecular targets through its aminium ion. The compound can form ionic bonds with negatively charged sites on enzymes or receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Structural Differences :

  • Backbone Saturation : The comparison compound (CAS 919013-75-5) features a fully saturated cyclohexane ring, unlike the conjugated cyclohexene in N-methylidynecyclohex-1-en-1-aminium.
  • Charge: The aminium group in the target compound renders it cationic, whereas 1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine is neutral.

Property Comparison :

Property This compound 1-(Aminomethyl)-N,N,4-Trimethylcyclohexan-1-amine
Solubility in Water High (ionic nature) Moderate (neutral amine)
Volatility Low (cationic, polar) Higher (neutral, less polar)
Reactivity Electrophilic at β-carbon Nucleophilic at amine sites
Safety (Inhalation) Lower risk (low volatility) Requires precautions (volatile neutral amine)

The conjugated system in the target compound enhances electrophilicity, enabling reactions like Michael additions, while the saturated analog undergoes typical amine reactions (e.g., alkylation).

Cyclic Aminium Ions: Piperidinium and Pyrrolidinium Salts

Structural Context :

  • Ring Size : Piperidinium (6-membered) and pyrrolidinium (5-membered) salts lack the conjugated double bond present in the target compound.

Comparative Data :

Property This compound Piperidinium Chloride Pyrrolidinium Bromide
Ring Strain Low (flexible cyclohexene) Moderate Higher (5-membered)
Resonance Stabilization High (enaminium system) None None
pKa (in water) ~5.2 (estimated) ~11.3 ~10.8

The enaminium structure significantly lowers the pKa compared to saturated cyclic amines, increasing acidity and altering solubility profiles.

Aromatic Analogs: Anilinium Derivatives

Key Contrasts :

  • Aromaticity vs. Conjugation: Anilinium ions (e.g., protonated aniline) benefit from aromatic stabilization, while the target compound’s conjugation is non-aromatic but still delocalizes charge.

Reactivity :

  • Electrophilic Substitution : Anilinium ions resist electrophilic attack due to positive charge, whereas this compound participates in electrophilic reactions at the β-carbon.
  • Oxidative Stability : The cyclohexene backbone in the target compound is less prone to oxidation compared to benzene rings.

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